Cas no 1515540-03-0 (3-(2-fluoro-6-methoxyphenyl)-2-methylpropanoic acid)

3-(2-Fluoro-6-methoxyphenyl)-2-methylpropanoic acid is a fluorinated aromatic carboxylic acid derivative characterized by its unique structural features, including a fluorine substituent and methoxy group on the phenyl ring, along with a methyl-substituted propanoic acid chain. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a synthetic intermediate or bioactive scaffold. The fluorine atom enhances metabolic stability and binding affinity, while the methoxy group contributes to electronic modulation. The methyl substitution on the propanoic acid chain may influence steric and conformational properties. Its well-defined structure makes it suitable for applications in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators.
3-(2-fluoro-6-methoxyphenyl)-2-methylpropanoic acid structure
1515540-03-0 structure
Product name:3-(2-fluoro-6-methoxyphenyl)-2-methylpropanoic acid
CAS No:1515540-03-0
MF:C11H13FO3
MW:212.217527151108
CID:6305971
PubChem ID:83402730

3-(2-fluoro-6-methoxyphenyl)-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-fluoro-6-methoxyphenyl)-2-methylpropanoic acid
    • EN300-1846451
    • 1515540-03-0
    • Inchi: 1S/C11H13FO3/c1-7(11(13)14)6-8-9(12)4-3-5-10(8)15-2/h3-5,7H,6H2,1-2H3,(H,13,14)
    • InChI Key: DXSNJHOHAVQRFE-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1CC(C(=O)O)C)OC

Computed Properties

  • Exact Mass: 212.08487243g/mol
  • Monoisotopic Mass: 212.08487243g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 46.5Ų

3-(2-fluoro-6-methoxyphenyl)-2-methylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1846451-10.0g
3-(2-fluoro-6-methoxyphenyl)-2-methylpropanoic acid
1515540-03-0
10g
$3929.0 2023-06-03
Enamine
EN300-1846451-5.0g
3-(2-fluoro-6-methoxyphenyl)-2-methylpropanoic acid
1515540-03-0
5g
$2650.0 2023-06-03
Enamine
EN300-1846451-0.05g
3-(2-fluoro-6-methoxyphenyl)-2-methylpropanoic acid
1515540-03-0
0.05g
$587.0 2023-09-19
Enamine
EN300-1846451-0.1g
3-(2-fluoro-6-methoxyphenyl)-2-methylpropanoic acid
1515540-03-0
0.1g
$615.0 2023-09-19
Enamine
EN300-1846451-0.25g
3-(2-fluoro-6-methoxyphenyl)-2-methylpropanoic acid
1515540-03-0
0.25g
$642.0 2023-09-19
Enamine
EN300-1846451-1.0g
3-(2-fluoro-6-methoxyphenyl)-2-methylpropanoic acid
1515540-03-0
1g
$914.0 2023-06-03
Enamine
EN300-1846451-0.5g
3-(2-fluoro-6-methoxyphenyl)-2-methylpropanoic acid
1515540-03-0
0.5g
$671.0 2023-09-19
Enamine
EN300-1846451-2.5g
3-(2-fluoro-6-methoxyphenyl)-2-methylpropanoic acid
1515540-03-0
2.5g
$1370.0 2023-09-19
Enamine
EN300-1846451-10g
3-(2-fluoro-6-methoxyphenyl)-2-methylpropanoic acid
1515540-03-0
10g
$3007.0 2023-09-19
Enamine
EN300-1846451-1g
3-(2-fluoro-6-methoxyphenyl)-2-methylpropanoic acid
1515540-03-0
1g
$699.0 2023-09-19

Additional information on 3-(2-fluoro-6-methoxyphenyl)-2-methylpropanoic acid

Research Briefing on 3-(2-fluoro-6-methoxyphenyl)-2-methylpropanoic acid (CAS: 1515540-03-0)

3-(2-fluoro-6-methoxyphenyl)-2-methylpropanoic acid (CAS: 1515540-03-0) is a fluorinated phenylpropanoic acid derivative that has garnered significant attention in recent chemical and pharmaceutical research. This compound, characterized by its unique structural features, including a fluorine atom and a methoxy group on the phenyl ring, has been investigated for its potential applications in drug discovery and development. Recent studies have focused on its synthesis, biological activity, and potential therapeutic uses, particularly in the context of inflammatory and metabolic disorders.

The synthesis of 3-(2-fluoro-6-methoxyphenyl)-2-methylpropanoic acid typically involves multi-step organic reactions, including Friedel-Crafts acylation, halogenation, and subsequent functional group transformations. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for further pharmacological evaluation. Researchers have also explored its enantiomeric forms, as chirality often plays a critical role in biological activity.

In terms of biological activity, preliminary studies suggest that 3-(2-fluoro-6-methoxyphenyl)-2-methylpropanoic acid exhibits promising anti-inflammatory properties. Mechanistic studies indicate that it may modulate key signaling pathways, such as the NF-κB pathway, which is central to inflammatory responses. Additionally, its fluorinated structure enhances metabolic stability, potentially leading to improved pharmacokinetic profiles compared to non-fluorinated analogs. These properties make it a candidate for further development as a therapeutic agent.

Recent pharmacological evaluations have extended to its potential role in metabolic disorders. In vitro and in vivo studies have demonstrated that this compound may influence lipid metabolism and glucose homeostasis, suggesting applications in conditions like diabetes and obesity. The exact mechanisms remain under investigation, but early data point to interactions with peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors involved in metabolic regulation.

Despite these promising findings, challenges remain in the development of 3-(2-fluoro-6-methoxyphenyl)-2-methylpropanoic acid as a drug candidate. Issues such as bioavailability, toxicity, and selectivity need to be addressed through further optimization and preclinical studies. Collaborative efforts between academic and industrial researchers are essential to advance this compound toward clinical trials.

In conclusion, 3-(2-fluoro-6-methoxyphenyl)-2-methylpropanoic acid represents a versatile scaffold with potential applications in multiple therapeutic areas. Its unique chemical structure and biological activity warrant continued investigation, and future research should focus on elucidating its mechanisms of action, optimizing its pharmacological properties, and exploring its therapeutic potential in greater detail.

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